![molecular formula C14H18Cl2N2O B7582323 N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide
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Overview
Description
N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide, commonly known as Etizolam, is a thienodiazepine drug that is used in scientific research. It is a psychoactive substance that has gained popularity among researchers due to its unique properties.
Mechanism of Action
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, which results in increased chloride ion influx and hyperpolarization of the neuron. This leads to the suppression of neuronal activity and the anxiolytic and sedative effects of Etizolam.
Biochemical and Physiological Effects
Etizolam has been shown to have anxiolytic, sedative, muscle relaxant, and hypnotic effects in animal studies. It has also been shown to impair memory and learning in rats. Etizolam has a short half-life of approximately 3.5 hours and is rapidly metabolized in the liver.
Advantages and Limitations for Lab Experiments
One advantage of using Etizolam in lab experiments is its potency and selectivity for the GABA-A receptor. It has a high affinity for the receptor and produces a robust response at low concentrations. However, one limitation is its short half-life, which requires frequent dosing in animal studies.
Future Directions
For research on Etizolam include investigating its effects on different subtypes of the GABA-A receptor and its potential as a treatment for anxiety and other psychiatric disorders. Researchers may also explore the use of Etizolam in combination with other drugs to enhance its therapeutic effects. Additionally, more studies are needed to determine the long-term effects of Etizolam use on the brain and behavior.
Conclusion
Etizolam is a thienodiazepine drug that is used in scientific research to study its effects on the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor and has anxiolytic, sedative, muscle relaxant, and hypnotic effects. Etizolam has advantages and limitations for lab experiments, and future directions for research include investigating its effects on different subtypes of the GABA-A receptor and its potential as a treatment for anxiety and other psychiatric disorders.
Synthesis Methods
Etizolam is synthesized by the reaction of 2-(2,4-dichlorophenyl)acetonitrile with triethylamine followed by the reaction of the intermediate product with pyrrolidine-2-one. The final product is obtained by purification through recrystallization.
Scientific Research Applications
Etizolam is used in scientific research to study its effects on the central nervous system. It is commonly used in animal studies to investigate its anxiolytic and sedative properties. Researchers also use Etizolam to study its effects on memory and learning.
properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c15-12-2-1-11(13(16)8-12)4-6-18-14(19)7-10-3-5-17-9-10/h1-2,8,10,17H,3-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHIRSWPAOEQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)NCCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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